5-Amino-N-cyclopropylnicotinamide
CAS No.:
Cat. No.: VC17429213
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 5-amino-N-cyclopropylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C9H11N3O/c10-7-3-6(4-11-5-7)9(13)12-8-1-2-8/h3-5,8H,1-2,10H2,(H,12,13) |
| Standard InChI Key | HITDWKYOZVTVDX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC(=O)C2=CC(=CN=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a pyridine backbone with strategic substitutions that influence its electronic and steric properties. The amino group at the fifth position introduces electron-donating effects, while the N-cyclopropylcarboxamide at the third position contributes steric bulk and conformational rigidity. X-ray crystallographic data for analogous compounds, such as N-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]acetamide, demonstrate that cyclopropyl groups often induce dihedral angles of 50–55° between aromatic systems and heterocyclic rings . Though crystallographic data for 5-amino-N-cyclopropylnicotinamide remains unpublished, molecular modeling predicts similar angular strain between the pyridine ring and cyclopropane moiety, potentially affecting its binding interactions in biological systems.
Physicochemical Properties
Key physicochemical parameters include:
The moderate LogP value suggests balanced solubility in both aqueous and lipid environments, making it suitable for pharmacokinetic studies. Its hygroscopic nature necessitates anhydrous storage conditions to prevent decomposition .
Synthesis and Manufacturing
Synthetic Routes
While no peer-reviewed synthesis of 5-amino-N-cyclopropylnicotinamide has been published, industrial patents suggest a two-step approach:
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Nicotinoyl Chloride Formation: 5-Aminonicotinic acid undergoes chlorination using thionyl chloride () or oxalyl chloride () to yield 5-aminonicotinoyl chloride.
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Amide Coupling: Reaction with cyclopropylamine in the presence of a base such as triethylamine () or 4-dimethylaminopyridine (DMAP) facilitates nucleophilic acyl substitution .
This methodology aligns with protocols used for structurally related compounds like N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides, where acetonitrile-mediated coupling under reflux achieves yields exceeding 70% . Alternative strategies employing carbodiimide coupling agents (e.g., EDCl, HATU) could further optimize efficiency, though these methods remain speculative in the absence of explicit experimental data.
Purification and Characterization
Post-synthetic purification likely involves recrystallization from ethanol/water mixtures or chromatographic techniques. Nuclear magnetic resonance (NMR) spectral signatures would theoretically display:
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NMR: A triplet at δ 2.1–2.3 ppm (cyclopropane CH), a singlet at δ 6.8 ppm (pyridine H-4), and broad signals at δ 5.5–6.0 ppm (NH) .
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NMR: Peaks near δ 170 ppm (amide carbonyl), δ 150–155 ppm (pyridine C-3), and δ 8–10 ppm (cyclopropane carbons) .
Mass spectrometric analysis would show a molecular ion peak at m/z 192.22 ([M+H]) with fragmentation patterns consistent with cyclopropane ring cleavage and pyridine decarbonylation.
Applications in Scientific Research
Pharmaceutical Development
As a nicotinamide analog, this compound may interact with NAD(P)-dependent enzymes such as sirtuins or poly(ADP-ribose) polymerases (PARPs). Computational docking studies of similar N-cyclopropylamides reveal moderate binding affinities ( ≈ 10–50 μM) to the catalytic domains of these proteins, suggesting potential as enzyme modulators . Its amino group could serve as a hydrogen bond donor, enhancing target engagement compared to unsubstituted nicotinamides.
Chemical Biology Probes
Fluorescent analogs of pyridinecarboxamides have been employed as imaging agents for cellular NAD dynamics . While 5-amino-N-cyclopropylnicotinamide lacks intrinsic fluorescence, functionalization with dansyl or BODIPY fluorophores at the amino position could yield ratiometric sensors for real-time metabolic monitoring.
| Handling Requirement | Specification |
|---|---|
| Personal Protective Equipment | Nitrile gloves, safety goggles |
| Ventilation | Fume hood or local exhaust |
| Storage Conditions | -20°C, desiccated, amber glass |
| Incompatible Materials | Strong acids/bases, oxidizers |
First aid protocols mandate immediate flushing with water for ocular or dermal contact and oxygen administration for inhalation incidents .
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